2-Ethyl-4-cyanophenyl isothiocyanate
Description
Properties
Molecular Formula |
C10H8N2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-ethyl-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C10H8N2S/c1-2-9-5-8(6-11)3-4-10(9)12-7-13/h3-5H,2H2,1H3 |
InChI Key |
GMWHIZDKJLBRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Reactivity of Aryl Isothiocyanates
| Compound | Relative Reactivity with Thiols | Stability of Adducts |
|---|---|---|
| Phenyl isothiocyanate | Moderate | Moderate |
| 4-Methoxyphenyl isothiocyanate | Low | Low |
| 4-Fluorophenyl isothiocyanate | High | High |
| 2-Ethyl-4-cyanophenyl isothiocyanate | High (predicted) | High (predicted) |
Notes on Handling and Analysis
- Analytical Methods: Reverse-phase HPLC (as used for benzyl isothiocyanate ) could be adapted, with adjustments for the cyano group’s polarity (e.g., acetonitrile/water gradients).
- Storage: Stability may be lower than methoxy-substituted ITCs due to the reactive cyano group; recommend storage at –20°C under inert atmosphere.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Apply ANOVA to compare treatment groups and post-hoc tests (e.g., Tukey’s HSD) for pairwise differences. Report confidence intervals and p-values to quantify uncertainty. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .
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